An In-Depth Technical Guide to the Physicochemical Properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride (CAS Number: 162285-30-5), a pivotal chiral building block in modern medicinal chemistry. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery and development workflows. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house verification.
Core Molecular and Physical Attributes
(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a saturated five-membered ring containing both nitrogen and oxygen atoms. The hydrochloride salt form enhances its stability and aqueous solubility.[1] The "(4S)" designation denotes its specific stereochemistry, which is critical for its utility in creating stereochemically pure active pharmaceutical ingredients (APIs).[1]
Table 1: Fundamental Properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClNO₃ | [2][3] |
| Molecular Weight | 153.56 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 162285-30-5 | [2][3] |
Solubility Profile: A Key Parameter for Reaction and Formulation
The hydrochloride salt form of this molecule renders it soluble in water.[1] A thorough understanding of its solubility in a range of solvents is crucial for its application in synthesis, purification, and formulation.
Table 2: Solubility of (4S)-Oxazolidine-4-carboxylic acid hydrochloride
| Solvent | Solubility |
| Water | Soluble[1] |
| Methanol | Expected to be soluble, but quantitative data is not readily available. |
| Ethanol | Expected to have some solubility, but quantitative data is not readily available. |
| Dichloromethane | Expected to be poorly soluble. |
| Diethyl Ether | Expected to be poorly soluble. |
Note: The lack of specific quantitative solubility data in the public domain underscores the importance of in-house determination for specific applications.
Experimental Protocol for Solubility Determination
A reliable method for determining solubility is the isothermal shake-flask method. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of (4S)-Oxazolidine-4-carboxylic acid hydrochloride to a known volume of the solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or quantitative NMR.
-
Calculation: Express the solubility in appropriate units, such as g/100 mL or mg/mL.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Acidity and Basicity: The pKa Values
As an amino acid derivative, (4S)-Oxazolidine-4-carboxylic acid hydrochloride possesses both an acidic carboxylic acid group and a basic amino group (which is protonated in the hydrochloride salt). The pKa values of these groups are critical for predicting its charge state at a given pH, which influences its solubility, reactivity, and biological interactions.
Experimental Protocol for pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of (4S)-Oxazolidine-4-carboxylic acid hydrochloride of known concentration in deionized water.
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution. Use a burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the resulting titration curve. The first half-equivalence point will correspond to the pKa of the carboxylic acid, and the second will correspond to the pKa of the protonated amine.
Caption: Process for pKa Determination via Potentiometric Titration.
Spectroscopic Profile: A Fingerprint for Identification and Purity
Spectroscopic data provides a unique "fingerprint" for the molecule, essential for its identification and the assessment of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for (4S)-Oxazolidine-4-carboxylic acid hydrochloride are not publicly available, data for the closely related (S)-2-oxooxazolidine-4-carboxylic acid in D₂O provides insight into expected chemical shifts.[4]
-
¹H NMR: The protons on the oxazolidine ring are expected to appear in the range of 3.0-4.5 ppm. The α-proton on the carbon bearing the carboxylic acid will likely be a multiplet. The protons on the methylene group adjacent to the oxygen will also be multiplets.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm. The carbons of the oxazolidine ring will likely appear between 50 and 75 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Ammonium): A broad band is expected around 2800-3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.
-
C-O Stretch: Absorptions corresponding to the C-O single bonds of the oxazolidine ring and the carboxylic acid will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would be a suitable method for mass analysis. The expected [M+H]⁺ ion for the free base (after loss of HCl) would be at m/z 118.05. Fragmentation patterns would likely involve the loss of CO₂ and cleavage of the oxazolidine ring.
Stability and Handling
As a hydrochloride salt of an amino acid derivative, (4S)-Oxazolidine-4-carboxylic acid hydrochloride is expected to be a relatively stable crystalline solid. However, like many amine salts, it may be hygroscopic.
-
Hygroscopicity: The tendency to absorb moisture from the air should be assessed, as this can affect the material's handling, weighing, and stability. Store in a tightly sealed container in a desiccator.
-
Thermal Stability: A melting point determination can also provide information about its thermal stability. Decomposition may be observed at or near the melting point.
-
pH Stability: In solution, the oxazolidine ring may be susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies in relevant pH buffers are recommended if it is to be used in aqueous formulations.[5]
Role in Drug Development: A Versatile Chiral Building Block
(4S)-Oxazolidine-4-carboxylic acid hydrochloride serves as a valuable chiral synthon in the synthesis of more complex molecules, particularly in the development of novel antibiotics. The oxazolidinone ring system is a key pharmacophore in a class of antibiotics that includes Linezolid.[6][7] This building block allows for the stereocontrolled introduction of a crucial part of the oxazolidinone core structure. Its bifunctional nature (amine and carboxylic acid) allows for diverse synthetic manipulations, making it a versatile starting material for the creation of libraries of compounds for screening and lead optimization.[6]
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